molecular formula C18H21N3O2S B2717573 N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946269-65-4

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2717573
CAS No.: 946269-65-4
M. Wt: 343.45
InChI Key: DENSUJQTUSJCNB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide moiety, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    Acylation: The final step involves the acylation of the sulfanyl group with 2-chloro-N-(2,4-dimethylphenyl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its potential therapeutic applications.

    Materials Science: The unique structural features of this compound could make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: This compound could be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it could bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)sulfanyl]acetamide: Similar structure but with a quinoline core instead of a quinazolinone core.

    N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide: Similar structure but without the tetrahydro moiety.

Uniqueness

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is unique due to the presence of both the quinazolinone core and the sulfanylacetamide moiety. This combination of structural features could result in unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-7-8-14(12(2)9-11)19-16(22)10-24-17-13-5-3-4-6-15(13)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSUJQTUSJCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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